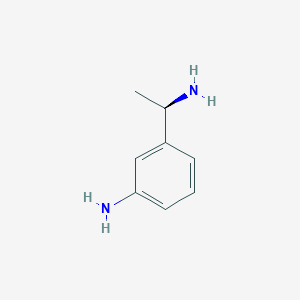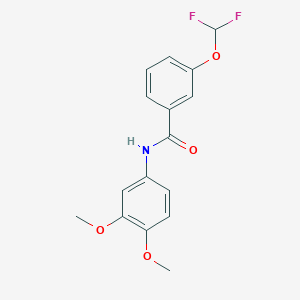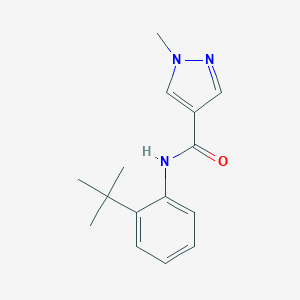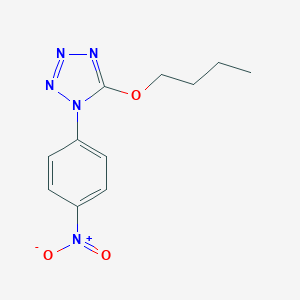
(R)-3-(1-aminoethyl)benzenamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“®-3-(1-aminoethyl)benzenamine” is a chemical compound with the CAS Number: 1202057-39-3 and a linear formula of C8H12N2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “®-3-(1-aminoethyl)benzenamine” is represented by the linear formula C8H12N2 . The compound’s molecular weight is 136.19 .Applications De Recherche Scientifique
Acetylcholinesterase Inhibitors for Memory Enhancement
A series of compounds related to (R)-3-(1-aminoethyl)benzenamine were designed, synthesized, and evaluated for their acetylcholinesterase inhibitory activity, which is crucial for memory enhancement. These compounds demonstrated significant memory-enhancing activity in animal models, comparable or superior to the reference drug piracetam, without displaying central nervous system-related side effects. The study emphasizes the potential of these compounds as therapeutic agents for cognitive disorders (Malik et al., 2017).
Luminescent Rhenium(I) Complexes for Biomolecular Interactions
Research on bifunctional luminescent rhenium(I) complexes incorporating this compound derivatives demonstrated their utility in biomolecular interaction studies. These complexes exhibit intense and long-lived emission, making them suitable for studying interactions with DNA, providing valuable tools for biochemical and molecular biology research (Lo and Tsang, 2004).
Langmuir-Blodgett Films for Optoelectronic Applications
The synthesis of ruthenium(II) complexes with long hydrocarbon chains incorporating this compound demonstrated their potential in forming Langmuir-Blodgett films, which are significant for optoelectronic applications. These films exhibit unique electrochemical and photophysical properties, including second-harmonic-generation behavior, highlighting their utility in the development of advanced optoelectronic devices (Chu and Yam, 2001).
Nitrite Detection in Environmental Monitoring
Functionalized platinum nanoparticles (PtNPs) modified with this compound derivatives were used to develop an electrochemical method for nitrite detection. This innovative approach enables sensitive detection of nitrite ions, crucial for environmental monitoring and ensuring water safety. The method demonstrates potential for real-time monitoring of nitrite levels in various water sources, contributing to environmental protection and public health (Miao et al., 2011).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-3-(1-aminoethyl)benzenamine involves the conversion of a starting material into an intermediate, which is then further modified to yield the final product. The key steps in this pathway include protection of the amine group, alkylation, deprotection, and resolution of the chiral center.", "Starting Materials": ["(R)-phenylethylamine", "benzaldehyde", "hydrogen chloride", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water"], "Reaction": [ "Protection of the amine group: (R)-phenylethylamine is reacted with acetic anhydride and a catalytic amount of hydrogen chloride to form the corresponding acetamide derivative.", "Alkylation: The acetamide derivative is treated with benzaldehyde and sodium borohydride to yield the corresponding imine intermediate.", "Deprotection: The imine intermediate is hydrolyzed with hydrochloric acid to remove the acetamide protecting group and reveal the free amine.", "Resolution of the chiral center: The free amine is reacted with a chiral resolving agent, such as tartaric acid or di-p-toluoyl-L-tartaric acid, to yield the final product, (R)-3-(1-aminoethyl)benzenamine.", "Purification: The crude product is purified by recrystallization or column chromatography using a suitable solvent system, such as diethyl ether and water, or a mixture of methanol and dichloromethane." ] } | |
Numéro CAS |
1202057-39-3 |
Formule moléculaire |
C8H14Cl2N2 |
Poids moléculaire |
209.11 g/mol |
Nom IUPAC |
3-[(1R)-1-aminoethyl]aniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6(9)7-3-2-4-8(10)5-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1 |
Clé InChI |
RENRWCYHHGLPIN-QYCVXMPOSA-N |
SMILES isomérique |
C[C@H](C1=CC(=CC=C1)N)N.Cl.Cl |
SMILES |
CC(C1=CC(=CC=C1)N)N |
SMILES canonique |
CC(C1=CC(=CC=C1)N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B506391.png)
![4-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B506392.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B506393.png)
![4-[(4-Bromophenoxy)methyl]benzamide](/img/structure/B506394.png)
![Methyl 5-[(2-chloro-4-fluorophenoxy)methyl]-2-furoate](/img/structure/B506395.png)

![4-(difluoromethoxy)-N-[1-(4-methylphenyl)ethyl]benzamide](/img/structure/B506399.png)
![5-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)furan-2-carboxamide](/img/structure/B506401.png)
![Methyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B506402.png)
![5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B506404.png)



![3-Allyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B506414.png)
